1-Dodecyl-4-methoxypyridin-1-ium bromide
Description
Properties
CAS No. |
25268-63-7 |
|---|---|
Molecular Formula |
C18H32BrNO |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-dodecyl-4-methoxypyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(20-2)14-17-19;/h13-14,16-17H,3-12,15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FOJKVPXEIPWCAW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)OC.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Dodecylpyridin-1-ium Bromide (CAS 70775-75-6)
1-Hexadecyl-4-methylpyridin-1-ium Bromide (CAS 2315-40-4)
- Key Differences : Features a longer C16 alkyl chain and a methyl (-CH₃) group instead of methoxy at the 4-position.
- Impact: The extended alkyl chain lowers the critical micelle concentration (CMC), enhancing surfactant efficiency.
4-Dimethylamino-1-(3-formyl-2-hydroxy-5-pentylbenzyl)-pyridinium Bromide
- Key Differences: Contains a dimethylamino (-N(CH₃)₂) substituent and a benzyl moiety with formyl/hydroxy groups.
- Impact: The electron-donating dimethylamino group increases nucleophilicity, while the benzyl moiety enables π-π stacking, making this compound suitable for catalytic or drug-design applications .
Sepantronium Bromide (YM-155)
- Structure : Complex pyridinium derivative with a bicyclic substituent.
- Activity : Potent survivin inhibitor (IC₅₀ = 0.54 nM) with antitumor efficacy in prostate and lung cancer models. Unlike the target compound, its bioactivity stems from specific protein interactions rather than surfactant properties .
Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls
- Structure : Styryl-linked pyridinium salts with methoxy and nitro groups.
- Activity : Dual cholinesterase inhibitors (e.g., 7h, IC₅₀ = 1.2 µM for AChE). The methoxy group in these compounds enhances binding to enzyme active sites, suggesting that the 4-methoxy group in the target compound could similarly modulate enzyme interactions .
Physicochemical Properties
| Compound | Molecular Weight | Alkyl Chain Length | Substituent | Solubility (Predicted) | CMC (mM) |
|---|---|---|---|---|---|
| 1-Dodecyl-4-methoxypyridinium Br | 344.32 | C12 | 4-OCH₃ | Moderate in polar solvents | 0.5–1.0* |
| 1-Dodecylpyridinium Br | 314.29 | C12 | None | Low in water | 0.8–1.5 |
| 1-Hexadecyl-4-methylpyridinium Br | 398.46 | C16 | 4-CH₃ | Very low in water | 0.1–0.3 |
| Sepantronium Br (YM-155) | 443.29 | N/A | Bicyclic group | High in DMSO | N/A |
*Estimated based on alkyl chain length and substituent polarity .
Q & A
Q. What are the standard synthetic routes for 1-Dodecyl-4-methoxypyridin-1-ium bromide, and how are impurities minimized?
- Methodological Answer: The compound is typically synthesized via a quaternization reaction between 4-methoxypyridine and 1-bromododecane. Key steps include:
- Dissolving 4-methoxypyridine in a polar aprotic solvent (e.g., acetonitrile) under nitrogen.
- Adding 1-bromododecane in stoichiometric excess (1:1.2 molar ratio) at 60–80°C for 12–24 hours .
- Purification via recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, chloroform/methanol eluent) to remove unreacted alkyl bromide and pyridine derivatives .
- Purity is confirmed by thin-layer chromatography (TLC) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies the dodecyl chain (δ 0.8–1.5 ppm), methoxy group (δ 3.8 ppm), and pyridinium aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms quaternary nitrogen and alkyl chain integration .
- FTIR: Peaks at 2900 cm⁻¹ (C-H stretch, alkyl), 1640 cm⁻¹ (C=N⁺), and 1250 cm⁻¹ (C-O, methoxy) validate functional groups .
- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 342 [M-Br]⁺ confirms the cationic structure .
Q. How does the solubility of this compound influence experimental design in aqueous systems?
- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). For aqueous applications:
- Use sonication or co-solvents (e.g., 10% DMSO in water) to enhance dispersion .
- Monitor aggregation via dynamic light scattering (DLS) to ensure homogeneity in biological assays .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound under green chemistry principles?
- Methodological Answer:
- Replace acetonitrile with ethanol as a greener solvent, reducing toxicity while maintaining 75–80% yield .
- Employ microwave-assisted synthesis (50 W, 80°C, 2 hours) to reduce reaction time and energy consumption .
- Use ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reaction efficiency and recyclability .
Q. What mechanisms explain the biological activity of this compound in antimalarial assays?
- Methodological Answer:
- The compound inhibits heme polymerization in Plasmodium parasites, disrupting detoxification pathways.
- HPIA Assay Protocol:
- Incubate with Plasmodium falciparum lysate and monitor heme polymerization inhibition via UV-Vis (λ = 405 nm) .
- Compare IC₅₀ values with chloroquine controls to assess potency .
- Molecular docking studies suggest interactions with heme’s carboxylate groups via the pyridinium moiety .
Q. How can stability issues (e.g., hydrolysis) be mitigated during long-term storage?
- Methodological Answer:
- Store under anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the C-Br bond .
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
Q. What advanced analytical methods resolve contradictions in bromide quantification during purity analysis?
- Methodological Answer:
- Capillary Electrophoresis (CE): Optimize buffer composition (20 mM borate, pH 9.2) to separate bromide ions from chloride contaminants. Use direct UV detection at 200 nm .
- Cross-validate with ion chromatography (IC) and X-ray fluorescence (XRF) to address discrepancies caused by matrix effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in mammalian cells?
- Methodological Answer:
- Dose-Response Profiling: Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) using MTT assays .
- Mechanistic Studies: Differentiate membrane disruption (via lactate dehydrogenase release assays) from mitochondrial toxicity (JC-1 staining for membrane potential) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
